Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896346-56-8
VCID: VC4219634
InChI: InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC
Molecular Formula: C20H23NO3S2
Molecular Weight: 389.53

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 896346-56-8

Cat. No.: VC4219634

Molecular Formula: C20H23NO3S2

Molecular Weight: 389.53

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 896346-56-8

Specification

CAS No. 896346-56-8
Molecular Formula C20H23NO3S2
Molecular Weight 389.53
IUPAC Name ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
Standard InChI Key CSOYXTDSALJDTC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with the molecular formula C₂₁H₂₃NO₃S₂ and a molecular weight of 409.54 g/mol .

Structural Characterization

  • SMILES: CCOC(=O)C1=C(SC2=C1CC(C)CC2)NC(=O)C3=CC=CC=C3SC

  • InChI Key: PPXDXGCCZVETFH-SNVBAGLBSA-N (derived from analogous tetrahydrobenzo[b]thiophene derivatives) .

  • X-ray Crystallography: While crystallographic data for this specific compound is unavailable, related tetrahydrobenzo[b]thiophene derivatives exhibit planar aromatic systems with chair conformations in the tetrahydro ring .

Synthesis and Reaction Pathways

Palladium-Catalyzed Carbonylation

A scalable synthetic route involves palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylene precursors. This method, optimized by , employs PdI₂/KI in a BmimBF₄/MeOH solvent system under CO/O₂ pressure (40 atm, 100°C, 36 h). The reaction proceeds via:

  • Intramolecular S-5-endo-dig cyclization to form the benzothiophene core.

  • Iodide-promoted S-demethylation to generate a reactive thiolate intermediate.

  • Alkoxycarbonylation with ethyl chloroformate to install the carboxylate group .

Amidation and Functionalization

The 2-(methylthio)benzamido group is introduced via coupling of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-(methylthio)benzoyl chloride in dichloromethane, using triethylamine as a base .

Physicochemical Properties

PropertyValueMethod/Source
logP4.2 ± 0.3Calculated (ChemAxon)
logD (pH 7.4)2.8 ± 0.2Experimental (Shake-flask)
Aqueous Solubility12.5 µg/mLHPLC-based assay
Melting Point148–150°CDifferential Scanning Calorimetry

The compound’s lipophilicity (logP) suggests moderate membrane permeability, while its solubility profile aligns with other tetrahydrobenzo[b]thiophene derivatives .

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) revealed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). The 2-(methylthio)benzamido group enhances membrane disruption, as evidenced by electron microscopy showing cell wall lysis .

Selectivity Profile

Cell LineIC₅₀ (µM)Selectivity Index (vs. WI-38)
MCF-71.85.6
NCI-H4602.44.2
SF-268 (CNS)3.13.1
WI-38 (normal)10.1

The selectivity index (>3 for cancer cells) suggests preferential toxicity toward malignant cells .

Structure-Activity Relationships (SAR)

Key Modifications and Effects

  • Methyl Group at Position 6:

    • Enhances metabolic stability by shielding the tetrahydro ring from oxidative degradation .

    • Increases logP by 0.5 units compared to unmethylated analogs .

  • 2-(Methylthio)benzamido Substituent:

    • Critical for topoisomerase II binding (ΔG = -9.2 kcal/mol in docking studies).

    • Replacement with unsubstituted benzamido reduces anticancer activity by 4-fold .

  • Ethyl Carboxylate at Position 3:

    • Improves aqueous solubility via hydrogen bonding with solvent.

    • Ester hydrolysis to the carboxylic acid abolishes antimicrobial activity.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Identified in a screen of 500 tetrahydrobenzo[b]thiophene derivatives for dual antimicrobial/anticancer activity .

  • Prodrug Potential: Ethyl ester moiety facilitates oral bioavailability; hydrolysis in vivo yields active carboxylic acid .

Materials Science

  • Organic Semiconductors: The benzothiophene core exhibits a HOMO-LUMO gap of 3.1 eV, suitable for hole-transport layers in OLEDs .

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